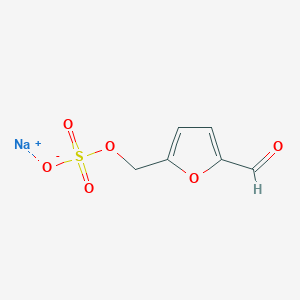

5-Sulfooxymethylfurfural sodium salt

Description

Properties

IUPAC Name |

sodium;(5-formylfuran-2-yl)methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6S.Na/c7-3-5-1-2-6(12-5)4-11-13(8,9)10;/h1-3H,4H2,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRGQDPJPVHDGB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)COS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Transformations of 5 Sulfooxymethylfurfural Sodium Salt

Generation of 5-Hydroxymethylfurfural (B1680220) Precursor from Carbohydrates

5-Hydroxymethylfurfural (HMF) is a key platform chemical derived from the dehydration of C6 sugars (hexoses). blogspot.com Its synthesis is a cornerstone of modern biorefinery concepts, aiming to replace petroleum-based feedstocks with renewable biomass. nih.gov

Acid-Catalyzed Dehydration Mechanisms of Hexoses

The conversion of hexoses, such as fructose (B13574) and glucose, into HMF is predominantly achieved through acid-catalyzed dehydration, a process that involves the removal of three water molecules. The mechanism differs slightly depending on the starting sugar and the type of acid catalyst used (Brønsted or Lewis acids).

Fructose, a ketohexose, is more readily and selectively converted to HMF than glucose, an aldohexose. rsc.org The generally accepted mechanism for fructose dehydration involves a series of protonation and dehydration steps. The reaction typically proceeds through a cyclic furanose intermediate, which is believed to be more reactive. rsc.org The process is initiated by the protonation of a hydroxyl group, followed by the elimination of a water molecule to form a carbocation, which then undergoes further rearrangements and dehydrations to yield the stable aromatic furan (B31954) ring of HMF.

Isomerization: A Lewis acid facilitates the transformation of glucose (in its pyranose form) to fructose (in its furanose form).

Dehydration: A Brønsted acid then catalyzes the three-step dehydration of fructose to HMF.

Throughout these processes, side reactions can occur, including the rehydration of HMF to form levulinic acid and formic acid, and cross-polymerization reactions that lead to the formation of insoluble humins. orgsyn.org

Biomass Valorization Strategies for 5-Hydroxymethylfurfural Production

The production of HMF from raw biomass is a primary goal of biomass valorization, which seeks to convert low-value biomass waste into high-value chemicals. Lignocellulosic biomass, which includes agricultural residues, forestry waste, and dedicated energy crops, is the most abundant renewable carbon source. rsc.org This biomass is primarily composed of cellulose (B213188), hemicellulose, and lignin. The carbohydrate polymers (cellulose and hemicellulose) can be hydrolyzed to release hexose (B10828440) and pentose (B10789219) sugars, which serve as feedstocks for HMF and furfural (B47365) production, respectively. rsc.org

Strategies for HMF production from biomass focus on optimizing reaction conditions to maximize yield and minimize the formation of byproducts. Key parameters include the choice of catalyst, solvent system, reaction temperature, and time. A variety of catalytic systems have been investigated, including mineral acids, solid acid catalysts (such as zeolites and niobic acid), metal chlorides (e.g., CrCl₃, AlCl₃), and heteropolyacids. rsc.org

Solvent systems play a critical role in HMF synthesis. While water is a green solvent, HMF is less stable in aqueous acidic media at high temperatures. Biphasic systems, often consisting of water and an organic solvent (like methyl isobutyl ketone or tetrahydrofuran), have been developed to continuously extract HMF from the aqueous reactive phase as it is formed, thus preventing its degradation. rsc.org Ionic liquids and deep eutectic solvents have also emerged as effective reaction media that can efficiently dissolve cellulose and facilitate the conversion to HMF with high yields. rsc.org

| Biomass Source | Catalyst | Solvent System | Temperature (°C) | HMF Yield (mol%) |

|---|---|---|---|---|

| Cellulose | NaHSO₄ / ZnSO₄ | Water / sec-Butyl phenol | 190 | 53 |

| Cellulose | HPW/Nb₂O₅ | Acetone / Water | 200 | 20 |

| Tea Processing Waste | NaCl / CrCl₃·6H₂O | Water | 131 | 8.6 (wt%) |

| Hazelnut Shells | NaCl / CrCl₃·6H₂O | Water | 131 | 6.7 (wt%) |

| Junegrass | CuCl₂ | [Et₃NH][HSO₄] (Ionic Liquid) | 120 | 45 |

Chemical Synthesis of 5-Sulfooxymethylfurfural (B118937) Sodium Salt

The conversion of HMF to 5-Sulfooxymethylfurfural involves the targeted functionalization of the primary hydroxyl group at the C5 position of the furan ring.

Direct Sulfation Methodologies

The synthesis of 5-Sulfooxymethylfurfural is achieved through the direct sulfation of the hydroxymethyl group of HMF. This transformation is a type of esterification where a sulfuric acid ester (a sulfonate ester) is formed. A common and effective reagent for this purpose is the sulfur trioxide pyridine (B92270) complex (SO₃·C₅H₅N) . wikipedia.org This complex is a mild and stable sulfonating agent that is well-suited for reacting with sensitive substrates like HMF, which contains a reactive aldehyde group. wikipedia.orgwikipedia.org

The general procedure involves dissolving HMF in an appropriate aprotic solvent, such as dichloromethane (B109758) or pyridine, and then adding the sulfur trioxide pyridine complex. The reaction is typically carried out at controlled temperatures (e.g., 0 °C to room temperature) to prevent side reactions. wikipedia.org After the reaction is complete, the resulting product is 5-Sulfooxymethylfurfural, which is a sulfuric acid ester.

To obtain the final sodium salt, the acidic 5-Sulfooxymethylfurfural is neutralized with a sodium base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH). This acid-base reaction deprotonates the acidic sulfate (B86663) group (-OSO₃H) to form the corresponding sodium salt (-OSO₃⁻Na⁺), which is typically a more stable and water-soluble solid.

Reaction Mechanisms Involved in Sulfooxymethylfurfural Formation

The reaction mechanism for the sulfation of HMF using the sulfur trioxide pyridine complex proceeds via a nucleophilic attack.

Activation of Sulfur Trioxide: Sulfur trioxide (SO₃) is a powerful electrophile. In its complex with pyridine, its reactivity is moderated, making it more selective.

Nucleophilic Attack: The oxygen atom of the primary alcohol group (-CH₂OH) on HMF acts as a nucleophile. It attacks the electrophilic sulfur atom of the SO₃·C₅H₅N complex.

Intermediate Formation: This attack forms a zwitterionic intermediate. The pyridine molecule, initially complexed to SO₃, can then act as a base.

Proton Transfer: Pyridine abstracts the proton from the newly attached hydroxyl group, leading to the formation of the pyridinium (B92312) ion and the sulfate ester group (-OSO₃⁻).

Final Product: The reaction yields 5-sulfooxymethylfurfural as its pyridinium salt. Upon workup and neutralization with a sodium base, the final 5-Sulfooxymethylfurfural sodium salt is obtained.

This mechanism is characteristic of sulfonylation reactions on alcohols and provides a direct and controlled pathway to the desired product. wikipedia.org

Derivatization Reactions for Spectroscopic and Chromatographic Characterization

The structural confirmation of this compound is typically performed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which provide direct information about the molecular structure without the need for chemical modification.

However, for analytical purposes, particularly for quantification in complex matrices or to enhance detection sensitivity in chromatography, chemical derivatization is a powerful strategy. studysmarter.co.uk For furan-based aldehydes like HMF and its derivatives, derivatization most commonly targets the aldehyde functional group. researchgate.netresearchgate.net These methods are designed to attach a chromophore or fluorophore to the molecule, making it more easily detectable by UV-Visible or fluorescence detectors used in High-Performance Liquid Chromatography (HPLC). uni-graz.at

Common derivatization reagents for the aldehyde group include:

2,4-Dinitrophenylhydrazine (DNPH): This is one of the most widely used reagents for aldehydes and ketones. DNPH reacts with the aldehyde group of 5-Sulfooxymethylfurfural to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is highly colored and possesses a strong UV chromophore, significantly enhancing detection sensitivity during HPLC analysis. researchgate.net

Dansylhydrazine (DNSH): This reagent reacts with the aldehyde group to form a dansylhydrazone. Dansyl derivatives are intensely fluorescent, allowing for highly sensitive detection by HPLC with a fluorescence detector, enabling the quantification of very low concentrations of the analyte. uni-graz.at

Other Reagents: Various other reagents, such as N-substituted coumaryl hydroxylamines, can be used to form nitrones that are readily analyzable by LC-MS, providing good chromatographic performance and high sensitivity. researchgate.net

These derivatization reactions convert the polar and often UV-transparent aldehyde into a larger, more stable, and highly detectable molecule, facilitating its separation and accurate quantification. acs.org

Metabolic Activation and Biotransformation of 5 Sulfooxymethylfurfural Sodium Salt

Enzymatic Conversion of 5-Hydroxymethylfurfural (B1680220) to 5-Sulfooxymethylfurfural (B118937)

The primary pathway for the bioactivation of HMF is its conversion to the chemically reactive sulfuric acid ester, 5-sulfooxymethylfurfural. nih.gov This metabolic step is catalyzed by a specific family of enzymes and is considered a critical event, transforming the relatively inert HMF into a potent electrophile. researchgate.netoup.com This bioactivation is a prerequisite for the compound's subsequent interactions with cellular macromolecules. nih.gov

The enzymatic sulfation of HMF is mediated by cytosolic sulfotransferases (SULTs). researchgate.net These enzymes catalyze the transfer of a sulfo group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of HMF, yielding SMF. researchgate.net Studies have demonstrated that this SULT-mediated bioactivation is the likely origin of the neoplastic effects observed in rodents treated with HMF. oup.com

Research has identified specific SULT isoforms responsible for this bioactivation. Among the various human SULTs, SULT1A1 is the most significant contributor to the sulfo-conjugation of HMF. oup.comnih.gov Orthologues of SULT1A1 in mice (mSult1a1) and rats (rSult1a1) also play a primary role in their respective species. nih.gov The catalytic efficiencies of these enzymes in converting HMF to SMF have been quantified, highlighting the prominence of the SULT1A1 isoform across species. nih.govresearchgate.net Mouse Sult1d1 also demonstrates notable catalytic efficiency. nih.govportlandpress.com

| SULT Isoform | Species | Catalytic Efficiency (kcat/KM) (s-1 M-1) |

|---|---|---|

| hSULT1A1 | Human | 13.7 |

| mSult1a1 | Mouse | 15.8 |

| mSult1d1 | Mouse | 4.8 |

| rSult1a1 | Rat | 5.3 |

Data sourced from Sachse et al., 2014. nih.govresearchgate.net

Significant differences exist in the metabolic capacity for HMF sulfoconjugation among species, which can influence the internal dose of SMF and subsequent biological effects. oup.com The tissue-specific clearance capacities for HMF sulfo conjugation (CLSC) are primarily concentrated in the liver. oup.com

Comparative studies using postmitochondrial tissue preparations have revealed that the hepatic clearance for SMF formation is considerably higher in mice and rats than in humans. oup.com Notably, female mice exhibit the highest capacity for HMF sulfo conjugation among the species and sexes studied. oup.com These metabolic differences are crucial for assessing the potential risks associated with human dietary HMF intake, as the internal dose of the reactive metabolite SMF can vary substantially between species. oup.com

| Species | Sex | Hepatic Clearance (µl/min/kg bw) |

|---|---|---|

| Human | Male | 21.2 |

| Human | Female | 32.2 |

| Mouse | Male | 487 |

| Mouse | Female | 2520 |

| Rat | Male | 430 |

| Rat | Female | 198 |

Data sourced from Kropf et al., 2016. oup.com

Cellular Uptake and Accumulation Mechanisms

Following its formation, the distribution and accumulation of 5-sulfooxymethylfurfural in specific tissues are mediated by transport proteins. This transporter-mediated uptake is a key factor in the selective organotoxicity of SMF, particularly in the kidneys. nih.govcore.ac.uk

The selective damage to renal proximal tubules observed after SMF administration is attributed to its accumulation via organic anion transporters (OATs). nih.govcore.ac.uk The proximal tubule cells, which are the primary sites for the expression of OAT1 and OAT3, actively mediate the excretion of many organic anions. nih.gov

Studies using human embryonic kidney (HEK293) cells stably expressing human OAT1 (hOAT1) and OAT3 (hOAT3) have confirmed that SMF is a substrate for these transporters. nih.gov SMF competitively inhibits the uptake of known OAT substrates and is itself transported into the cells at a significantly higher rate in cells expressing these transporters compared to control cells. nih.gov This transporter-mediated uptake leads to an accumulation of the reactive metabolite within the proximal tubule cells, contributing to its nephrotoxic effects. nih.govcore.ac.uk

| Transporter | Parameter | Value |

|---|---|---|

| hOAT1 | Ki (vs. p-aminohippurate) | 225 µM |

| hOAT3 | Ki (vs. estrone sulfate) | 1.5 mM |

| hOAT1 | Uptake Rate Increase (vs. control) | 5.2-fold |

| hOAT3 | Uptake Rate Increase (vs. control) | 3.1-fold |

Data sourced from Bakhiya et al., 2009. nih.gov

Advanced Analytical Methodologies for 5 Sulfooxymethylfurfural Sodium Salt

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of furanic compounds from complex mixtures. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of HMF and its derivatives due to its versatility in handling non-volatile and thermally sensitive compounds. For the highly polar 5-Sulfooxymethylfurfural (B118937), specific HPLC modes are required for effective separation.

A suitable HPLC method for separating HMF and its polar metabolites, including 5-Sulfooxymethylfurfural, utilizes Hydrophilic Interaction Liquid Chromatography (HILIC). nih.gov HILIC is ideal for retaining and separating very polar compounds that are not well-retained on traditional reversed-phase columns. One such method achieved good separation of four potential HMF metabolites and HMF itself within 12 minutes. nih.gov The key parameters of this HILIC method are detailed below. nih.gov

Table 1: HPLC-HILIC Method for 5-Sulfooxymethylfurfural and Related Metabolites

| Parameter | Specification |

|---|---|

| Column | HILIC Column (150 x 4.6 mm, 5 µm) |

| Mobile Phase A | Acetonitrile / 100 mM Ammonium Formate (pH 2.35) (95:5, v/v) |

| Mobile Phase B | Acetonitrile / 100 mM Ammonium Formate (pH 2.35) (85:15, v/v) |

| Elution | Gradient |

| Run Time | 12 minutes |

Source: nih.gov

While HILIC is optimal for 5-Sulfooxymethylfurfural, the vast majority of furan (B31954) analysis in food and other matrices focuses on the less polar HMF, for which reversed-phase HPLC (RP-HPLC) is the standard. These methods typically employ C8 or C18 columns with a mobile phase of water (often acidified) and an organic modifier like methanol (B129727) or acetonitrile. dergipark.org.trnih.gov Detection is most commonly performed using a UV detector at the maximum absorbance wavelength for HMF, which is around 284-285 nm. nih.govdergipark.org.tr

Table 2: Examples of RP-HPLC Methods for the Analysis of the Related Compound 5-Hydroxymethylfurfural (B1680220) (HMF)

| Column | Mobile Phase | Flow Rate | Detection | Application |

|---|---|---|---|---|

| X-Terra RP-18 (150 x 4.60 mm, 5 µm) | Methanol:Water (10:90, v/v) with 1% TCA | 0.5 mL/min | UV at 284 nm | Dulce de Leche |

| Phenomenex C18 (150 x 4.6 mm, 5.0 µm) | Water (0.5% formic acid):Acetonitrile (90:10, v/v) | 0.8 mL/min | UV at 285 nm | Corn and Cane Syrups |

| Newcrom R1 (150 x 4.6 mm, 5 µm) | Gradient of Acetonitrile in Water with H3PO4 buffer | Not specified | UV at 210 & 275 nm | General |

Sources: dergipark.org.trnih.govsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, but it is limited to volatile and thermally stable compounds. mdpi.com Direct analysis of 5-Sulfooxymethylfurfural sodium salt by GC-MS is not feasible due to its ionic nature and resulting non-volatility. Therefore, pre-column derivatization is a mandatory step to convert the polar analyte into a more volatile and thermally stable form.

For the related compound HMF, the most common derivatization strategy involves silylation of its hydroxyl group. nih.govsigmaaldrich.com Reagents such as N,O-bis-trimethylsilyltrifluoroacetamide (BSTFA) are used to replace the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, significantly increasing the compound's volatility. nih.govsigmaaldrich.comresearchgate.netsigmaaldrich.com

Table 3: Common Derivatization Strategy for GC-MS Analysis of HMF

| Derivatization Type | Reagent | Resulting Derivative |

|---|---|---|

| Silylation | N,O-bis-trimethylsilyltrifluoroacetamide (BSTFA) | HMF-silylated derivative |

Sources: nih.govsigmaaldrich.comresearchgate.netsigmaaldrich.com

For this compound, derivatization would be more complex, potentially requiring a multi-step process to address both the sulfonate group and any other active sites. An alternative approach could involve a chemical or enzymatic hydrolysis step to cleave the sulfooxy group, converting the molecule to HMF, which can then be derivatized and analyzed using established GC-MS methods. nih.gov This approach, however, would measure the total precursor and not the intact salt.

Spectroscopic and Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for quantifying furanic compounds. researchgate.net The quantification relies on the strong UV absorbance of the furan ring system. Both HMF and this compound share the same core chromophore, which is expected to result in a similar maximum absorption wavelength (λmax). nih.gov For HMF, the λmax is consistently reported to be around 284 nm in aqueous solutions. researchgate.netnih.gov

This method follows Beer's law, where the absorbance of the sample solution is directly proportional to the analyte concentration. nih.gov It is highly effective for routine analysis of relatively simple matrices where interfering compounds that absorb at the same wavelength are minimal. researchgate.net In more complex samples, sample preparation steps are crucial to remove interferences. nih.gov

Table 4: Spectrophotometric Data for the Related Compound HMF

| Parameter | Value | Medium |

|---|---|---|

| Maximum Wavelength (λmax) | ~284 nm | Water / Acetonitrile:Water |

| Linearity Range | 0.001 - 0.02 mg/mL | Acetonitrile:Water (50:50 v/v) |

Sources: researchgate.netnih.gov

Electrochemical Detection Approaches

Electrochemical methods offer high sensitivity, rapid response, and potential for miniaturization, making them attractive for the detection of electroactive species like furanic aldehydes. The analysis of the related compound HMF has been demonstrated using various electrochemical sensors. These approaches typically rely on the electrocatalytic oxidation of the HMF molecule at the surface of a chemically modified electrode. nih.gov

One study reported a sensitive sensor fabricated by co-electrodepositing Cu-Ni bimetallic microparticles on a copper electrode. nih.gov This modified electrode showed good electrocatalytic ability towards HMF oxidation. Quantification was performed using linear scan voltammetry (LSV) and chronoamperometry, achieving a limit of detection (LOD) as low as 0.043 μM. nih.gov Another novel approach involved a portable, disposable paper-based electrochemical sensor using silver microdendrites, which could detect HMF down to 1.0 ppm. rsc.org

Given that the electroactive aldehyde and furan moieties are present in this compound, these electrochemical approaches are expected to be adaptable for its detection, though the optimal conditions and electrode materials may differ.

Table 5: Performance of Electrochemical Sensors for HMF Detection

| Sensor Type | Technique | Linear Range | Limit of Detection (LOD) |

|---|---|---|---|

| Cu-Ni Bimetallic Modified Copper Electrode | Chronoamperometry | 1 × 10⁻⁴ - 11 mM | 0.043 μM |

| Silver Microdendrite Paper-Based Electrode | Square Wave Voltammetry | 3 - 100 ppm | 1.0 ppm |

Sample Preparation and Matrix Effects in Biological and Food Samples

The analysis of this compound in complex biological and food matrices is significantly complicated by the presence of interfering substances. nih.gov Effective sample preparation is therefore critical to isolate the analyte, remove interferences, and prevent matrix effects, which can suppress or enhance the analytical signal, leading to inaccurate quantification. nih.gov

For food samples like honey, juices, and syrups, sample preparation for HMF analysis often involves simple steps such as dilution with the mobile phase or water, followed by filtration through a 0.45 μm membrane filter before HPLC injection. dergipark.org.tr For more complex matrices, a clarification step using Carrez reagents (potassium ferrocyanide and zinc acetate) may be employed to precipitate proteins and other macromolecules. dergipark.org.trresearchgate.net

When higher selectivity is needed, extraction techniques are employed. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common choices. researchgate.netresearchgate.net For a highly polar and ionic compound like this compound, SPE using a hydrophilic or ion-exchange stationary phase would be more appropriate than standard reversed-phase cartridges used for HMF.

Matrix effects are a particular concern in mass spectrometry-based detection (both LC-MS and GC-MS), where co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the MS source. mdpi.comnih.gov This can lead to ion suppression or enhancement, affecting the accuracy and precision of the measurement. nih.gov Careful validation, the use of matrix-matched standards, or the application of an internal standard can help to mitigate these effects.

Table 6: Sample Preparation Techniques for HMF in Various Matrices

| Matrix | Preparation Method |

|---|---|

| Vinegar, Juices, Syrups | Dilution and filtration |

| Pestil, Jam, Pekmez | Dissolution in water, clarification with Carrez I & II solutions, filtration |

| General Food Samples | Solid-Phase Extraction (SPE) with ENV+ cartridges |

| Wood Hydrolysate | Liquid-Liquid Extraction (LLE) with dichloromethane (B109758) or SPE |

Sources: dergipark.org.trresearchgate.netresearchgate.netresearchgate.net

Role in Maillard Reaction Products and Food Safety

Formation of 5-Hydroxymethylfurfural (B1680220) as a Key Maillard Reaction Indicator

5-Hydroxymethylfurfural (HMF) is an organic compound that is virtually absent in fresh, unprocessed foods. wikipedia.org Its formation is a direct consequence of the thermal processing of foods rich in carbohydrates. The primary chemical pathways leading to HMF are the Maillard reaction and caramelization. wikipedia.orgsugar-energy.com The Maillard reaction, a non-enzymatic browning process, occurs between the amino group of amino acids and the carbonyl group of reducing sugars when heated. researchgate.netnih.gov HMF is generated as a key intermediate in this complex series of reactions, primarily through the acid-catalyzed dehydration of hexose (B10828440) sugars like glucose and fructose (B13574), or via the Amadori rearrangement. researchgate.netnih.gov

The concentration of HMF in a food product serves as a reliable indicator of the intensity of heat treatment it has undergone. sugar-energy.comnih.gov Its presence and quantity can signify the degree of cooking, roasting, or drying, and can also indicate prolonged or improper storage conditions, especially in acidic environments which favor its formation. wikipedia.orgnih.govoygardsbi.com Consequently, HMF levels are widely monitored in the food industry as a quality control parameter for various products, including honey, fruit juices, UHT milk, and baked goods. wikipedia.orgresearchgate.net

Several factors critically influence the rate of HMF formation during food processing:

Temperature and Time: Higher temperatures and longer processing times directly correlate with increased HMF concentrations. nih.govnih.gov

pH: Acidic conditions (low pH) significantly accelerate the dehydration of sugars, promoting higher yields of HMF. wikipedia.orgnih.govtbzmed.ac.ir

Sugar Type: Ketohexoses like fructose are more reactive and form HMF more readily than aldohexoses like glucose. oygardsbi.comnih.gov

Water Activity: Lower water activity tends to increase the rate of HMF formation. researchgate.net

Reactant Composition: The specific types and concentrations of amino acids and sugars present also affect the reaction kinetics. researchgate.netnih.gov

5-Sulfooxymethylfurfural (B118937) Sodium Salt as a Biologically Relevant Metabolite of Maillard Products

Once ingested, 5-Hydroxymethylfurfural is subjected to metabolic processes in the body. The primary metabolic pathway involves oxidation, leading to the formation of 5-hydroxymethyl-2-furoic acid (HMFA) and 2,5-furandicarboxylic acid (FDCA), which are then excreted in the urine. researchgate.netnih.gov

However, a secondary, biologically significant metabolic pathway exists where HMF is converted into the reactive ester, 5-sulfooxymethylfurfural (SMF), the precursor to 5-Sulfooxymethylfurfural sodium salt. researchgate.netnih.gov This bioactivation is catalyzed by sulfotransferase enzymes (SULTs) located in the liver and other tissues, which transfer a sulfonate group to the allylic hydroxyl group of HMF. researchgate.netnih.gov SMF is an electrophilic compound that has been identified as a genotoxic substance in in vitro studies. nih.gov

There is evidence to suggest that the capacity for this metabolic activation may be higher in humans than in rodents used for toxicological studies. nih.gov Specifically, the human sulfotransferase enzyme hSULT1A1 efficiently catalyzes the formation of SMF from HMF. nih.gov Despite these findings, studies analyzing human urine after oral administration of HMF have successfully identified the main oxidative metabolites (HMFA and FDCA) but have not detected the presence of SMF. nih.gov This suggests that under normal dietary exposure conditions, the sulfonation pathway may be a minor route of metabolism in humans. nih.gov

Impact of Food Processing Conditions on Precursor and Metabolite Levels

The concentration of the precursor, 5-Hydroxymethylfurfural (HMF), in foods is profoundly influenced by processing conditions. As HMF is the substrate for the in vivo formation of 5-sulfooxymethylfurfural, factors that elevate HMF levels in food can potentially lead to a higher internal exposure to its metabolite.

Thermal processing is the most significant factor. The data clearly shows that as temperature and duration of heating increase, HMF levels rise exponentially. For instance, the HMF content in bread can increase over a hundredfold during toasting, from 14.8 mg/kg after 5 minutes to 2024.8 mg/kg after 60 minutes. wikipedia.org Similarly, cookies baked at 300°C can contain up to 100 times more HMF than those baked at 200°C. nih.govpan.olsztyn.pl This relationship is also observed in other processes like coffee roasting and the sterilization of fruit juices. wikipedia.orgnih.gov

The food matrix itself plays a crucial role. The pH of the food is a key determinant; acidic foods like fruit juices and jams tend to form HMF more readily during pasteurization and storage. sugar-energy.comtbzmed.ac.ir The choice of ingredients, such as the type of sugar (fructose vs. glucose) or leavening agent (ammonium bicarbonate vs. sodium bicarbonate), can also significantly alter the final HMF concentration by affecting reactivity and pH. nih.govpan.olsztyn.pl Storage conditions are another critical variable; elevated temperatures and extended storage times can lead to a substantial increase in HMF levels, a well-documented phenomenon in honey. oygardsbi.comnih.gov

Regulatory and Dietary Exposure Considerations for 5-Hydroxymethylfurfural and its Metabolites

Given the widespread presence of 5-Hydroxymethylfurfural (HMF) in the modern diet, regulatory bodies and scientific panels have evaluated its dietary exposure and potential risks. nih.govresearchgate.net The daily dietary intake of HMF for an average person is estimated to be in the range of 4 to 30 mg. nih.gov

Currently, specific regulatory limits for HMF content are scarce and are not established for most food categories. sbmu.ac.ir The most notable exception is honey, for which the Codex Alimentarius Commission has set a maximum limit of 40 mg/kg (80 mg/kg for honey from tropical regions) to ensure quality and prevent the sale of honey that has been overly heated or stored improperly. wikipedia.orgoygardsbi.com

Several health authorities, including the European Food Safety Authority (EFSA) and the German Federal Institute for Risk Assessment (BfR), have conducted risk assessments on HMF. bund.deeuropa.eu The BfR concluded that based on the available scientific data, the levels of HMF found in food are not a cause for health concern. bund.de Toxicological studies in animals have established no-adverse-effect levels between 80-100 mg/kg of body weight per day. nih.gov Risk assessments using the Margin of Exposure (MOE) approach have generally found the safety margin to be sufficient for the general population. bund.deresearchgate.net For instance, the MOE for HMF exposure from alcoholic beverages was calculated to be over 13,000, indicating a low level of concern. researchgate.net

While HMF itself shows low toxic potential, the primary concern stems from its genotoxic metabolite, 5-sulfooxymethylfurfural (SMF). nih.govdntb.gov.ua However, the lack of detection of SMF in human metabolic studies after HMF ingestion suggests that this metabolic pathway may not be significant at typical dietary exposure levels. nih.gov Further research is ongoing to fully elucidate the toxicological profile of HMF and its metabolites. researchgate.net

Computational Chemistry and Theoretical Studies on 5 Sulfooxymethylfurfural Sodium Salt

Molecular Dynamics Simulations and Conformation Analysis

While specific molecular dynamics (MD) simulations for 5-Sulfooxymethylfurfural (B118937) sodium salt are not extensively documented in publicly available literature, the conformational behavior of this molecule can be inferred from studies on related furanosides and organic sulfates. Furanoside rings are known for their conformational flexibility, capable of adopting various puckered conformations. The introduction of a sulfoxymethyl group at the C5 position is expected to significantly influence this conformational equilibrium.

MD simulations of sulfated furanosides have shown that sulfation can lead to drastic changes in the ring's conformation and the orientation of exocyclic groups. nih.gov For 5-Sulfooxymethylfurfural, MD simulations would be instrumental in exploring the rotational freedom around the C4-C5 bond and the glycosidic linkage of the sulfoxymethyl group. These simulations can reveal the preferred conformations in aqueous solution, providing a dynamic picture of the molecule's structure. The conformational flexibility is a key determinant of how the molecule presents its functional groups for interaction with biological targets. Studies on other organic sulfates have utilized MD simulations to understand their interactions and stability in biological environments, highlighting the importance of accurately modeling the electrostatic interactions of the sulfate (B86663) group. nih.govrsc.org

A hypothetical MD simulation of 5-Sulfooxymethylfurfural would likely focus on the following aspects:

Ring Pseudarotation: Characterizing the dominant puckering states of the furanose ring.

Side Chain Conformation: Determining the preferred orientation of the sulfoxymethyl group relative to the furan (B31954) ring.

Interaction with Ions: Simulating the dynamics of the sodium counter-ion and its proximity to the negatively charged sulfate group.

Such studies would provide a foundational understanding of the molecule's structural dynamics, which is essential for interpreting its biological activity.

Quantum Chemical Calculations of Reactivity and Electrostatic Potentials

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and electrostatic properties of molecules like 5-Sulfooxymethylfurfural. While specific DFT studies on this exact sodium salt are limited, research on furan derivatives and organic sulfates provides a strong basis for understanding its key electronic features.

DFT calculations can be employed to determine a range of properties that are crucial for understanding the reactivity of 5-Sulfooxymethylfurfural:

Molecular Geometry: Optimization of the molecular structure to find the most stable conformation.

Frontier Molecular Orbitals (HOMO-LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. A small HOMO-LUMO gap generally suggests higher reactivity. For 5-Sulfooxymethylfurfural, the electron-withdrawing nature of the aldehyde and sulfoxymethyl groups is expected to lower the LUMO energy, making the molecule a good electrophile.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions that are prone to electrophilic or nucleophilic attack. For 5-Sulfooxymethylfurfural, the MEP would likely show a negative potential around the oxygen atoms of the sulfate and aldehyde groups, and positive potentials near the hydrogen atoms and the carbon atom of the aldehyde group. This information is critical for predicting non-covalent interactions with biological targets. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution and the nature of chemical bonds within the molecule.

Studies on furan and its derivatives have utilized quantum chemical methods to explore their pyrolysis and isomerization reactions, providing valuable data on bond dissociation energies and reaction pathways. acs.orgacs.org DFT has also been used to study the electronic structures of hydrated sulfate clusters, which is relevant to understanding the solvation of the sulfate group in 5-Sulfooxymethylfurfural. ijpsat.org

A summary of expected findings from quantum chemical calculations on 5-Sulfooxymethylfurfural is presented in the table below.

| Property | Expected Outcome | Implication for Reactivity |

| HOMO-LUMO Gap | Relatively small | High electrophilicity, prone to nucleophilic attack |

| MEP | Negative potential on oxygen atoms, positive on aldehyde carbon and hydrogens | Guides non-covalent interactions and binding orientation |

| NBO Charges | Significant negative charge on sulfate oxygens, positive charge on aldehyde carbon | Confirms electrophilic nature of the aldehyde group |

In Silico Prediction of Structure-Activity Relationships for Biological Interactions

The biological activity of 5-Sulfooxymethylfurfural, particularly its genotoxicity, can be analyzed and predicted using Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. For 5-Sulfooxymethylfurfural, its structural alerts, such as the furan ring and the α,β-unsaturated aldehyde system, are key determinants of its reactivity and toxicity.

QSAR models for the genotoxicity of aldehydes, including α,β-unsaturated aldehydes, have been developed and validated. nih.gov These models often use molecular descriptors that quantify electronic properties, hydrophobicity, and steric factors. The presence of the furan ring, which can be considered an α,β-unsaturated carbonyl system, is a known structural alert for mutagenicity. QSAR models can correctly predict the genotoxic potential of such compounds based on their chemical structure alone. nih.govnih.gov

The development of a specific QSAR model for the genotoxicity of furan derivatives would involve:

Data Collection: Assembling a dataset of furan compounds with known mutagenicity data.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods to build a model that correlates the descriptors with the observed mutagenicity.

Validation: Testing the predictive power of the model on an external set of compounds.

Such models can provide valuable insights into the structural features that contribute to the genotoxicity of 5-Sulfooxymethylfurfural and related compounds. For instance, the electrophilicity of the furan ring system, enhanced by the aldehyde group, is a likely contributor to its ability to form adducts with DNA.

Docking Studies with Relevant Enzyme Targets and Transporters

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-Sulfooxymethylfurfural, docking studies are crucial for understanding its interactions with biological targets like DNA, enzymes, and transporters.

A key study has performed molecular docking of 5-sulfooxymethylfurfural (referred to as 5-SMF) with DNA. The results from this study, along with docking studies of the parent compound HMF and its derivative 5,5'-[oxy-bis(methylene)]bis-2-furfural (OBMF) with DNA, indicate that these furan derivatives tend to bind to the minor groove of DNA. nih.gov The binding is stabilized by hydrogen bonds and, in the case of OBMF, π-π interactions with the base pairs. The global binding energies from these studies suggest a significant interaction between these molecules and DNA.

| Compound | Target | Predicted Binding Site | Global Binding Energy (kcal/mol) |

| 5-Hydroxymethylfurfural (B1680220) (HMF) | DNA | Minor Groove (G-C rich regions) | -26.12 |

| 5,5'-[oxy-bis(methylene)]bis-2-furfural (OBMF) | DNA | Minor Groove (G-C rich regions) | -36.36 |

Beyond DNA, docking studies of other furan derivatives with various enzymes have been reported, providing a broader context for the potential interactions of 5-Sulfooxymethylfurfural. For example, furan-derived chalcones have been docked into the active site of glucosamine-6-phosphate synthase, a target for antimicrobial agents. nih.gov Similarly, furan-azetidinone hybrids have been studied as potential inhibitors of E. coli enzymes like enoyl reductase. ijper.org These studies demonstrate that the furan scaffold can effectively interact with the active sites of various enzymes, often through hydrogen bonding and hydrophobic interactions.

Future Research Trajectories and Translational Impact of 5 Sulfooxymethylfurfural Sodium Salt Research

Elucidation of Novel Toxicological Mechanisms and Long-Term Health Effects

Future research will delve deeper into the fundamental toxicological mechanisms of SMF. It is understood that SMF is an electrophilic compound capable of reacting with cellular macromolecules, including DNA. nih.gov This reactivity is believed to be the basis of its mutagenic and carcinogenic properties observed in experimental models. nih.gov Studies have shown that SMF can induce dose-dependent mutations in Salmonella typhimurium TA100 and exhibits higher tumor-initiating activity on mouse skin compared to its parent compound, HMF. nih.gov

A critical avenue for future investigation is the characterization of the specific DNA adducts formed by SMF. Identifying these adducts will provide a more precise understanding of the mutational signatures associated with SMF exposure and its carcinogenic potential. Long-term animal studies are also necessary to ascertain the chronic health effects of SMF exposure, moving beyond acute toxicity and carcinogenicity to investigate its potential role in other chronic diseases. The finding that SMF can cause significant damage to kidney proximal tubules and liver tissue in animal studies highlights the need for further investigation into its organ-specific toxicity.

Development of Targeted Mitigation and Intervention Strategies

A significant translational goal of SMF research is the development of effective strategies to reduce its formation in foods and to counteract its toxic effects. Since SMF is a metabolite of HMF, which is formed during the Maillard reaction and caramelization in heated foods, mitigation strategies for HMF are directly relevant. nih.govnih.gov

Future research should focus on optimizing food processing techniques to minimize HMF formation. This could involve adjusting temperature, time, pH, and ingredient composition during cooking and processing. nih.gov For instance, the use of asparaginase (B612624) to reduce the precursor asparagine has been effective in mitigating acrylamide (B121943) formation and could be explored for its impact on HMF levels. nih.gov

In terms of intervention, studies have shown that ascorbic acid can inhibit the mutagenicity of SMF in bacterial assays, suggesting a potential role for antioxidants in mitigating its harmful effects. nih.gov Further research is needed to explore the efficacy of other dietary antioxidants and to determine if such interventions are effective in vivo.

| Mitigation Strategy | Mechanism | Potential Application |

| Modification of Thermal Processing | Reducing the intensity and duration of heat treatment. | Baking, roasting, and frying of foods. nih.gov |

| Alteration of Food Formulation | Adjusting pH and substituting reactive precursors. | Processed foods, baked goods, and beverages. nih.gov |

| Use of Additives | Incorporating antioxidants like ascorbic acid. | Dietary supplements and food fortification. nih.gov |

Identification of Biomarkers for Exposure and Risk Assessment

To accurately assess human exposure to SMF and its associated health risks, the identification of reliable biomarkers is crucial. While direct measurement of SMF in biological fluids is challenging due to its reactive nature, its metabolites can serve as indicators of exposure to its precursor, HMF. The primary urinary metabolites of HMF are 5-hydroxymethyl-2-furoic acid (HMFA) and 2,5-furandicarboxylic acid (FDCA). nih.govresearchgate.net

Future research should focus on establishing a quantitative relationship between the levels of these urinary metabolites and the internal dose of SMF. This will enable more accurate exposure assessments in human populations. Furthermore, the development of methods to detect SMF-specific DNA or protein adducts in accessible biological samples, such as blood or urine, would provide a more direct measure of exposure and potential biological effects. nih.govnih.gov Such biomarkers would be invaluable for epidemiological studies seeking to link SMF exposure to human diseases.

| Potential Biomarker | Matrix | Significance |

| 5-hydroxymethyl-2-furoic acid (HMFA) | Urine | Major metabolite of HMF, indicating exposure to the precursor. nih.gov |

| 2,5-furandicarboxylic acid (FDCA) | Urine | Another significant metabolite of HMF. researchgate.net |

| SMF-DNA Adducts | Blood, Tissues | Direct evidence of SMF interaction with genetic material. nih.gov |

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, holds immense promise for unraveling the complex biological responses to SMF exposure. These high-throughput approaches can provide a global view of the molecular changes occurring within cells and organisms.

Genomics can identify genetic variations that may confer susceptibility or resistance to the toxic effects of SMF.

Transcriptomics can reveal changes in gene expression patterns in response to SMF, highlighting the cellular pathways that are perturbed. mdpi.comnih.gov

Proteomics can identify alterations in protein expression and post-translational modifications, providing insights into the functional consequences of SMF exposure. researchgate.netnih.govmdpi.commdpi.com

Metabolomics can characterize the changes in the metabolic profile of an organism, potentially identifying novel biomarkers of exposure and effect. nih.govmdpi.comnih.gov

By integrating data from these different omics platforms, researchers can construct a comprehensive picture of the mechanisms of SMF toxicity, from the initial molecular interactions to the ultimate physiological outcomes. This systems biology approach will be instrumental in identifying key pathways and molecular targets for future intervention strategies.

Contribution to Regulatory Science and Public Health Policy Development

Ultimately, research on SMF will play a crucial role in shaping regulatory science and public health policies. Regulatory bodies like the European Food Safety Authority (EFSA) have already considered the genotoxic potential of SMF in their evaluations of HMF. dtu.dkconovehonakopci.cz While HMF itself is not considered a major concern at current exposure levels, the potential for its conversion to the reactive metabolite SMF is a key factor in risk assessment. nih.gov

Future research findings on the toxicological mechanisms, long-term health effects, and biomarkers of SMF will provide the scientific foundation for establishing or revising regulatory limits for HMF in various food products. Currently, regulatory limits for HMF are in place for honey as an indicator of quality and heat treatment. europa.eu As more data on the health risks associated with SMF become available, it is conceivable that similar limits could be extended to other foods that are significant sources of HMF.

Public health policies may also be influenced by this research, leading to dietary recommendations aimed at reducing the consumption of foods high in HMF. nih.govagriculturejournals.czbohrium.com Clear communication to the public about the sources of HMF and simple strategies to minimize its formation during home cooking could empower consumers to make healthier choices. The ongoing research into Maillard reaction products and their health implications underscores the importance of a multidisciplinary approach to food safety that integrates toxicology, epidemiology, and regulatory science. nih.govresearchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-sulfooxymethylfurfural sodium salt with high purity?

- Methodological Answer : The compound can be synthesized via acid-catalyzed dehydration of saccharides in molten salt systems, as demonstrated for analogous furan derivatives like 5-hydroxymethylfurfural (5-HMF) . Purification strategies include ion-exchange chromatography to isolate the sodium salt form, followed by recrystallization in ethanol-water mixtures. Characterization should involve NMR (¹H/¹³C), FT-IR, and elemental analysis to confirm purity .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Adhere to standardized reporting guidelines for experimental procedures, including detailed descriptions of reaction conditions (temperature, pH, catalyst loading) and purification steps. Supplementary materials should provide raw spectral data and chromatograms, as recommended for chemical reproducibility .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- HPLC-UV/Vis for quantifying yield and purity.

- TGA/DSC to assess thermal stability.

- Mass spectrometry (ESI-MS) to confirm molecular weight.

Cross-validate results with independent methods (e.g., titration for sulfonic acid group quantification) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in furan derivative synthesis?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C-glucose) to track carbon flow during its formation from biomass. Computational modeling (DFT calculations) can predict reaction pathways, while in situ FT-IR or Raman spectroscopy monitors intermediate formation .

Q. What experimental designs are suitable for optimizing reaction conditions when using this compound as an intermediate?

- Methodological Answer : Employ factorial design to evaluate interactions between variables (e.g., temperature, solvent polarity, and catalyst type). Response surface methodology (RSM) can identify optimal conditions for yield and selectivity .

Q. How should researchers address contradictions in reported stability data for this compound?

- Methodological Answer : Conduct meta-analyses of existing studies to identify variables influencing stability (e.g., humidity, light exposure). Perform accelerated degradation studies under controlled conditions (ICH Q1A guidelines) and compare kinetics using Arrhenius plots .

Q. What strategies integrate this compound into broader theoretical frameworks, such as green chemistry or biomass valorization?

- Methodological Answer : Link synthesis to life-cycle assessment (LCA) models to evaluate environmental impact. Compare its reactivity with other furan sulfonates in catalytic systems, using metrics like atom economy and E-factor .

Methodological Guidance for Data Analysis

Q. How can researchers systematically review literature on this compound?

- Methodological Answer : Use Boolean operators in databases (PubMed, Web of Science, SciFinder®) with terms like "furan sulfonate derivatives" AND "synthesis." Exclude patents and prioritize peer-reviewed studies. CAS Registry Numbers improve search accuracy in SciFinder® .

Q. What statistical approaches are recommended for analyzing contradictory data on the compound’s biological activity?

- Methodological Answer : Apply Bayesian meta-analysis to reconcile discrepancies, weighting studies by sample size and experimental rigor. Sensitivity analysis can identify outliers or methodological biases .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.